1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea

Lipophilicity Drug-likeness Physicochemical profiling

1-Cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea (CAS 898416-54-1) is a synthetic small-molecule urea derivative (C₂₂H₂₉N₃O₂, MW 367.49 g/mol) characterized by a central urea pharmacophore linking a cyclohexyl group and a 3,4-dihydroisoquinoline–furan substituted ethyl scaffold. The compound is cataloged in PubChem (CID with computed XLogP3 of 3.4, topological polar surface area of 57.5 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors.

Molecular Formula C22H29N3O2
Molecular Weight 367.493
CAS No. 898416-54-1
Cat. No. B2474114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea
CAS898416-54-1
Molecular FormulaC22H29N3O2
Molecular Weight367.493
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C22H29N3O2/c26-22(24-19-9-2-1-3-10-19)23-15-20(21-11-6-14-27-21)25-13-12-17-7-4-5-8-18(17)16-25/h4-8,11,14,19-20H,1-3,9-10,12-13,15-16H2,(H2,23,24,26)
InChIKeySWDSLSNKXWEMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea: Procurement-Relevant Compound Profile and Baseline Identity


1-Cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea (CAS 898416-54-1) is a synthetic small-molecule urea derivative (C₂₂H₂₉N₃O₂, MW 367.49 g/mol) characterized by a central urea pharmacophore linking a cyclohexyl group and a 3,4-dihydroisoquinoline–furan substituted ethyl scaffold [1]. The compound is cataloged in PubChem (CID 18577574) with computed XLogP3 of 3.4, topological polar surface area of 57.5 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. Its structural architecture places it among 1,3-disubstituted ureas bearing a tetrahydroisoquinoline (THIQ) / dihydroisoquinoline motif—a chemotype that has been explored in soluble epoxide hydrolase (sEH) inhibition and neurological receptor modulation [2][3]. The compound contains one undefined stereocenter and is canonically supplied as a racemic mixture unless otherwise specified [1].

Why Generic Substitution Risks Experimental Failure: The 898416-54-1 Differentiation Challenge


Within the 1,3-disubstituted urea–dihydroisoquinoline chemical space, minor structural perturbations produce substantial shifts in physicochemical properties and, by inference from related series, in target engagement and pharmacokinetic behavior [1][2]. The furan-2-yl moiety of CAS 898416-54-1 imparts a distinct electronic and steric profile compared to the thiophen-2-yl analog (BenchChem-catalogued but not independently reported in primary literature) or the 2,3-dimethoxyphenyl variant ; these differences translate into measurable variations in computed lipophilicity (XLogP3 = 3.4 for the furan analog) and hydrogen-bonding capacity that directly influence solubility, permeability, and assay compatibility [1]. Because no head-to-head comparative biological data for this specific compound have been published in peer-reviewed literature as of the search date, procurement decisions must rely on physicochemical differentiation and structural class inference rather than assumed biological equivalence. The absence of annotated bioactivity data for CAS 898416-54-1 on PubChem further underscores that this compound cannot be freely interchanged with more extensively characterized analogs without experimental validation [1].

898416-54-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Scientific Procurement


Computed Lipophilicity (XLogP3) Differentiation vs. Thiophene Analog and Dimethoxyphenyl Analog

The furan-2-yl substituent in CAS 898416-54-1 confers a computed XLogP3 of 3.4, which is lower than the predicted value for its thiophen-2-yl analog (estimated XLogP3 approximately 3.9–4.1 based on the incremental Hansch π constant of sulfur vs. oxygen in five-membered heteroarenes). The 2,3-dimethoxyphenyl analog is calculated to have XLogP3 approximately 3.0–3.2 due to the additional polar methoxy groups [1]. This quantitative lipophilicity gradient (furan: 3.4; dimethoxyphenyl: ~3.1; thiophene: ~4.0) positions the furan analog as a balanced intermediate for assays where both membrane permeability and aqueous solubility are required.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Differentiation

CAS 898416-54-1 has a computed TPSA of 57.5 Ų with 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. The thiophen-2-yl analog has an identical TPSA (57.5 Ų) because TPSA calculation does not distinguish oxygen from sulfur in the heteroarene ring; however, the dimethoxyphenyl analog has a higher TPSA of approximately 70–75 Ų due to the two additional methoxy oxygen atoms . The furan analog thus retains a TPSA below the commonly cited 60 Ų threshold for favorable blood–brain barrier penetration while offering a distinct electronic profile (furan oxygen lone-pair HBA capability) that may affect target binding differently than the thiophene sulfur.

Drug-likeness BBB permeability Oral bioavailability prediction

Molecular Complexity and Rotatable Bond Count as Procurement Selectivity Factors

CAS 898416-54-1 has a complexity score of 480 and 5 rotatable bonds [1]. Compared to simpler 1-cyclohexyl-3,4-dihydroisoquinoline derivatives lacking the urea–furan-ethyl extension (which have lower complexity scores and fewer rotatable bonds), this compound offers a more three-dimensional and conformationally flexible scaffold. This increased complexity, while still within the 'lead-like' range, provides greater topological diversity for fragment-based or phenotypic screening libraries where scaffold novelty is valued over minimalism.

Molecular complexity Fragment-based screening Library design

Class-Level Biological Inference: Urea–Dihydroisoquinoline Chemotype as sEH Inhibitor Scaffold

Although no direct sEH inhibition data exist for CAS 898416-54-1, structurally related 1,3-disubstituted ureas bearing dihydroisoquinoline or tetrahydroisoquinoline substituents have demonstrated potent sEH inhibition in the low nanomolar range in FRET-based recombinant human sEH assays [1][2]. For example, compounds within the US10377744 patent family (sharing the urea–dihydroisoquinoline pharmacophore but differing in the N-substituent) achieve Ki values of 0.05–1.43 nM against recombinant human sEH [2]. The furan-2-yl moiety in CAS 898416-54-1 occupies the same position as diverse aromatic groups in these potent analogs, suggesting—but not proving—that this compound may warrant evaluation as an sEH inhibitor probe. No quantitative activity data are available for this specific compound.

Soluble epoxide hydrolase sEH inhibition Cardiovascular inflammation

Optimal Application Scenarios for 1-Cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea Based on Physicochemical and Class Evidence


Screening Library Procurement for sEH Inhibitor Discovery Programs Requiring Novel Furan-Containing Chemotypes

Given the urea pharmacophore shared with low-nanomolar sEH inhibitors in the US10377744 patent family [1], CAS 898416-54-1 is a structurally justified addition to diversity-oriented screening decks targeting soluble epoxide hydrolase. Its furan-2-yl group offers a hydrogen-bond acceptor capacity distinct from the thiophene or phenyl analogs that dominate the patent landscape, potentially capturing interactions with polar residues in the sEH active site that are missed by more lipophilic congeners. Procurement is appropriate when library novelty and scaffold diversity are prioritized over pre-validated potency.

Physicochemical Property-Based Selection for CNS-Penetrant Probe Development

With a computed TPSA of 57.5 Ų—below the 60 Ų threshold associated with favorable CNS penetration—and a moderate XLogP3 of 3.4 [2], this compound sits in a favorable physicochemical space for blood–brain barrier permeability. Compared to the thiophene analog (estimated XLogP3 ~4.0, higher non-specific binding risk) and the dimethoxyphenyl analog (estimated TPSA ~70–75 Ų, potentially reduced CNS exposure), the furan analog represents the most balanced option for neuroscience-focused screening cascades where both brain exposure and target engagement are required.

Conformational Diversity Element in Fragment-Elaboration or Phenotypic Screening Sets

The compound's complexity score of 480 and 5 rotatable bonds [2] place it in an intermediate 'lead-like' space that is more three-dimensional than fragment libraries but less complex than drug-like compounds. This makes it suitable for scaffold-hopping exercises where the dihydroisoquinoline–furan–urea architecture serves as a starting point for systematic SAR exploration. Laboratories seeking to differentiate their screening collections from commercially saturated THIQ libraries may find the furan–urea substitution pattern a valuable point of chemical divergence.

Negative Control or Specificity Counter-Screen in 1-Furyl-3,4-dihydroisoquinoline Pharmacological Studies

The older 1-furyl-3,4-dihydroisoquinoline chemotype (US4452789A) was described for circulatory and coronary indications, acting through a distinct mechanism unrelated to the urea pharmacophore [3]. CAS 898416-54-1, which appends a urea–cyclohexyl moiety to the furyl-dihydroisoquinoline core, can serve as a structurally related but mechanistically differentiated comparator in studies aiming to deconvolute the biological contributions of the urea linkage vs. the furyl-isoquinoline scaffold.

Quote Request

Request a Quote for 1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.